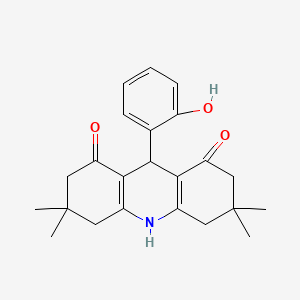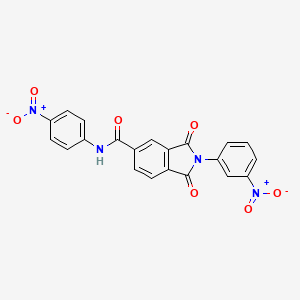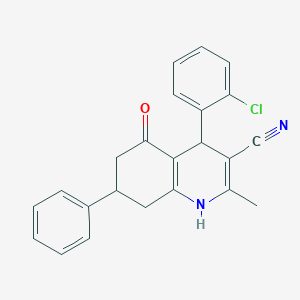
9-(2-hydroxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(2-hydroxyphenyl)-3,3,6,6-tetramethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione is a complex organic compound that belongs to the class of acridine derivatives This compound is characterized by its unique structure, which includes a hydroxyphenyl group and multiple methyl groups attached to a decahydroacridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-hydroxyphenyl)-3,3,6,6-tetramethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxyacetophenone with cyclohexanone in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions often require controlled temperatures and the use of catalysts to achieve high yields and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
9-(2-hydroxyphenyl)-3,3,6,6-tetramethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nitrating agents like nitric acid or halogenating agents like bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 9-(2-hydroxyphenyl)-3,3,6,6-tetramethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a fluorescent probe due to its ability to emit light upon excitation. This property makes it useful in imaging techniques and the study of biological processes at the molecular level.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities. The presence of the hydroxyphenyl group is believed to contribute to its biological activity.
Industry
In the industrial sector, this compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of 9-(2-hydroxyphenyl)-3,3,6,6-tetramethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, which may influence its binding to biological macromolecules. Additionally, the compound’s ability to undergo redox reactions can modulate its activity in biological systems.
Comparison with Similar Compounds
Similar Compounds
Bis(2-hydroxyphenyl)methane: Similar in structure but lacks the acridine core.
2-(2-hydroxyphenyl)benzothiazole: Contains a hydroxyphenyl group but has a different heterocyclic core.
2,2’-Methylenediphenol: Similar functional groups but different overall structure.
Properties
Molecular Formula |
C23H27NO3 |
|---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
9-(2-hydroxyphenyl)-3,3,6,6-tetramethyl-2,4,5,7,9,10-hexahydroacridine-1,8-dione |
InChI |
InChI=1S/C23H27NO3/c1-22(2)9-14-20(17(26)11-22)19(13-7-5-6-8-16(13)25)21-15(24-14)10-23(3,4)12-18(21)27/h5-8,19,24-25H,9-12H2,1-4H3 |
InChI Key |
WQVFCAVYWQJFRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC=CC=C4O)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chlorophenyl)-2-[(phenylcarbonyl)amino]benzamide](/img/structure/B11103918.png)

![2-[(4,6-Bis{[2-(3-nitroanilino)-2-oxoethyl]sulfanyl}-1,3,5-triazin-2-YL)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B11103933.png)
![4-{2-[(2Z)-4-(biphenyl-4-yl)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazol-3(2H)-yl]ethyl}benzenesulfonamide](/img/structure/B11103935.png)

![N,N'-bis{(E)-[3,4-bis(prop-2-en-1-yloxy)phenyl]methylidene}benzene-1,4-diamine](/img/structure/B11103946.png)
![1-methyl-2-{[(2-methylphenyl)amino]methyl}-1H-indole-3-carbonitrile](/img/structure/B11103953.png)
![1-[3,3-bis(4-methylphenyl)-3'-phenyl-3H,3'H-spiro[2-benzothiophene-1,2'-[1,3,4]thiadiazol]-5'-yl]ethanone](/img/structure/B11103954.png)
![Methyl (3alpha)-12-oxo-3-[(phenylcarbonyl)oxy]cholan-24-oate](/img/structure/B11103957.png)
![4-[(E)-(cyclohexylimino)methyl]phenyl (2E)-3-(4-nitrophenyl)prop-2-enoate](/img/structure/B11103962.png)
![4-amino-N'-{(E)-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B11103975.png)
![4-(pentyloxy)-N-{(E)-[5-(pyridin-2-ylsulfanyl)furan-2-yl]methylidene}aniline](/img/structure/B11103983.png)
![2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]pyrrolidin-3-yl N-(1,3-benzodioxol-5-ylmethyl)-N'-[3-(trifluoromethyl)phenyl]carbamimidothioate](/img/structure/B11103990.png)
![2-(4-methoxyphenyl)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-benzoxazol-6-amine](/img/structure/B11104000.png)
